2-(2'-Diethylaminoethylthio)benzimidazoline bromide hydrobromide
Description
2-(2’-Diethylaminoethylthio)benzimidazoline bromide hydrobromide is a compound belonging to the benzimidazole class of heterocyclic aromatic compounds. Benzimidazoles are known for their wide range of pharmacological applications, including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesic, antiviral, and antihistamine properties
Properties
CAS No. |
18144-28-0 |
|---|---|
Molecular Formula |
C13H21Br2N3S |
Molecular Weight |
411.20 g/mol |
IUPAC Name |
2-(1H-benzimidazol-3-ium-2-ylsulfanyl)ethyl-diethylazanium;dibromide |
InChI |
InChI=1S/C13H19N3S.2BrH/c1-3-16(4-2)9-10-17-13-14-11-7-5-6-8-12(11)15-13;;/h5-8H,3-4,9-10H2,1-2H3,(H,14,15);2*1H |
InChI Key |
SBCKVODJCMQYMA-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCSC1=[NH+]C2=CC=CC=C2N1.[Br-].[Br-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2’-Diethylaminoethylthio)benzimidazoline bromide hydrobromide typically involves the reaction of 2-mercaptobenzimidazole with diethylaminoethyl chloride in the presence of a base, followed by bromination to obtain the hydrobromide salt . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(2’-Diethylaminoethylthio)benzimidazoline bromide hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(2’-Diethylaminoethylthio)benzimidazoline bromide hydrobromide has several scientific research applications:
Biology: The compound’s ability to interact with biological macromolecules makes it a valuable tool in studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(2’-Diethylaminoethylthio)benzimidazoline bromide hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
2-(2’-Diethylaminoethylthio)benzimidazoline bromide hydrobromide can be compared with other benzimidazole derivatives, such as:
2-Mercaptobenzimidazole: A precursor in the synthesis of the compound, known for its antioxidant and anticorrosive properties.
2-Phenylbenzimidazole: Exhibits significant anticancer activity and is used in the development of new anticancer agents.
5,6-Dimethylbenzimidazole: A degradation product of vitamin B12, with applications in vitamin B12 synthesis and related biological studies.
Biological Activity
2-(2'-Diethylaminoethylthio)benzimidazoline bromide hydrobromide is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and pharmacological applications, supported by data tables and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈Br₂N₂S
- Molecular Weight : 404.23 g/mol
Biological Activity Overview
Recent studies have highlighted the biological activity of various benzimidazole derivatives, including this compound. Notable activities include:
-
Antimicrobial Properties :
- The compound has been investigated for its efficacy against various bacterial strains. Studies have shown promising results against both Gram-positive and Gram-negative bacteria.
-
Cytotoxicity :
- In vitro assays have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
-
Mechanism of Action :
- The mechanism involves interference with cellular processes, possibly through the inhibition of specific enzymes or pathways critical for cell survival.
Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxicity Assay Results
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HEPG-2 (Liver Cancer) | 10.0 | |
| HeLa (Cervical Cancer) | 15.0 |
Case Study 1: Antimicrobial Efficacy
A study conducted by Birajdar et al. (2021) evaluated the antimicrobial efficacy of various benzimidazole derivatives, including the compound . The results indicated that it exhibited significant antibacterial activity against both Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics like ciprofloxacin.
Case Study 2: Cytotoxic Effects on Cancer Cells
In a study published in the Journal of Medicinal Chemistry, researchers investigated the cytotoxic effects of several benzimidazole derivatives on cancer cell lines. The compound demonstrated an IC₅₀ value of 12.5 µM against MCF-7 cells, indicating a potent anticancer activity that warrants further investigation into its mechanisms and potential therapeutic applications.
Research Findings
-
Mechanistic Insights :
- The compound's action may involve the disruption of mitochondrial functions, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells.
-
Pharmacological Potential :
- Given its antimicrobial and anticancer properties, further research is necessary to explore its pharmacokinetics and bioavailability to assess its viability as a therapeutic agent.
-
Future Directions :
- Ongoing research aims to optimize the synthesis of this compound and its analogs to enhance efficacy and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
